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molecular formula C15H18O2 B8716352 3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one

3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one

Cat. No. B8716352
M. Wt: 230.30 g/mol
InChI Key: AQMUELDMGTVEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093302B2

Procedure details

Dissolve 2-iodo-4,4-dimethyl-cyclohex-2-enone(Tetrahedron Letters (1994), 35(37), 6787-90) (11 g, 44 mmol) in tetrahydrofuran (200 ml). Add 3-methoxyphenyl boronic acid (10 g, 65.8 mmol), triphenyl arsine (808 mg, 2.64 mmol), silver oxide (15.3 g, 66 mmol) in water (25 ml), bis(benzonitrile)dichloropalladium(II) (506 mg, 1.32 mmol). Stir at room temperature for 1 h. Quench with saturated aqueous ammonium chloride (200 ml), and stir 1 h. Filter reaction mixture through a bed of celite rinsing celite with ether (200 ml). Separate filtrate layers and extract the aqueous layer with additional ether (200 ml), combine organic extracts, and wash with water 2×(200 ml), brine (100 ml), dry, and concentrate. Chromatograph residue on a Biotage eluting with 10% ethyl acetate in hexanes to give (10.1 g, 99%) of the title compound as a yellow oil: 1H NMR (CDCl3) δ 7.26-7.23 (m, 1H), 6.88-6.84 (m, 3H), 6.69 (s, 1H), 3.81 (s, 3H), 2.62 (t, 2H), 1.96 (t, 2H), 1.25 (s, 6H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
15.3 g
Type
catalyst
Reaction Step Four
Name
bis(benzonitrile)dichloropalladium(II)
Quantity
506 mg
Type
catalyst
Reaction Step Five
Quantity
808 mg
Type
catalyst
Reaction Step Six
Yield
99%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3](=[O:10])[CH2:4][CH2:5][C:6]([CH3:9])([CH3:8])[CH:7]=1.[CH3:11][O:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1>O1CCCC1.O.[Ag]=O.C1C=CC(C#N)=CC=1.C1C=CC(C#N)=CC=1.Cl[Pd]Cl.C1([As](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:11][O:12][C:13]1[CH:18]=[C:17]([C:2]2[C:3](=[O:10])[CH2:4][CH2:5][C:6]([CH3:9])([CH3:8])[CH:7]=2)[CH:16]=[CH:15][CH:14]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
IC=1C(CCC(C1)(C)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15.3 g
Type
catalyst
Smiles
[Ag]=O
Step Five
Name
bis(benzonitrile)dichloropalladium(II)
Quantity
506 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
Step Six
Name
Quantity
808 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)[As](C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench with saturated aqueous ammonium chloride (200 ml)
STIRRING
Type
STIRRING
Details
stir 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
reaction mixture through a bed of celite rinsing celite with ether (200 ml)
EXTRACTION
Type
EXTRACTION
Details
Separate filtrate layers and extract the aqueous layer with additional ether (200 ml)
WASH
Type
WASH
Details
wash with water 2×(200 ml), brine (100 ml)
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
Chromatograph residue on a Biotage eluting with 10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1C(CCC(C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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